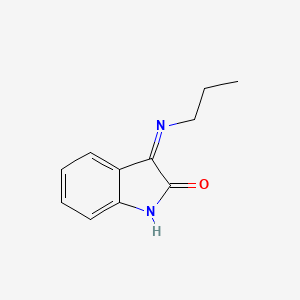2-Indolinone, 3-(propylimino)-
CAS No.: 26000-55-5
Cat. No.: VC18455148
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26000-55-5 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 3-propylimino-1H-indol-2-one |
| Standard InChI | InChI=1S/C11H12N2O/c1-2-7-12-10-8-5-3-4-6-9(8)13-11(10)14/h3-6H,2,7H2,1H3,(H,12,13,14) |
| Standard InChI Key | YRWRUTNAZBMBMU-UHFFFAOYSA-N |
| Canonical SMILES | CCCN=C1C2=CC=CC=C2NC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2-indolinone, 3-(propylimino)- consists of a bicyclic indoline scaffold with a ketone group at the 2-position and a propylimino substituent () at the 3-position . The IUPAC name, 3-propylimino-1H-indol-2-one, reflects this arrangement. Key structural features include:
-
Bicyclic Core: A fused six-membered benzene ring and five-membered lactam ring.
-
Substituent Effects: The propylimino group introduces steric and electronic modifications that influence reactivity and biological interactions.
Table 1: Key Physicochemical Properties of 2-Indolinone, 3-(Propylimino)-
| Property | Value |
|---|---|
| CAS No. | 26000-55-5 |
| Molecular Formula | |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 3-Propylimino-1H-indol-2-one |
| SMILES | CCCN=C1C2=CC=CC=C2NC1=O |
| InChI Key | YRWRUTNAZBMBMU-UHFFFAOYSA-N |
The compound’s solubility and stability are influenced by its polar lactam group and hydrophobic propyl chain, making it suitable for organic synthesis in aprotic solvents .
Synthesis and Industrial-Scale Production
Conventional Synthetic Routes
The synthesis of 2-indolinone derivatives typically involves cyclization reactions or modifications of pre-existing indole scaffolds. For 3-(propylimino)-2-indolinone, a plausible pathway includes:
-
N-Alkylation of Isatin: Reacting isatin with propylamine under acidic conditions to form the imine intermediate.
-
Reductive Cyclization: Using catalysts like palladium or nickel to facilitate ring closure .
Innovations in Process Optimization
A patent (US20200299275A1) details an optimized synthesis for related indolinones, emphasizing solvent selection and azeotropic distillation to improve yield and purity . Key steps include:
-
Solvent Choice: High-boiling aromatic hydrocarbons (e.g., toluene) enable efficient removal of acetic acid byproducts.
-
Distillation Protocols: Controlled removal of volatiles prevents decomposition of intermediates.
-
One-Pot Reactions: Combining N-acetylation and enolether formation reduces isolation steps, enhancing scalability .
Table 2: Comparative Synthesis Metrics for Indolinone Derivatives
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Spiro-indolinone hybrids, such as those reported in Arabian Journal of Chemistry (2023), exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 0.026–0.226 mmol/L) . The propylimino group may enhance membrane permeability, though further validation is required.
Comparative Analysis with Related Compounds
Structural Analogues
-
1,3-Diaryl-2-Propenones: Higher cytotoxicity (IC < 1 μM) but poorer solubility.
-
Spiropyrazoline Indolinones: Improved antimicrobial profiles due to spirocyclic rigidity .
Table 3: Biological Activity of Indolinone Derivatives
| Compound | Activity (IC/MIC) | Target Pathway |
|---|---|---|
| 3-(Propylimino)-2-indolinone | Not reported | Hypothesized kinase inhibition |
| 1,3-Diaryl-2-propenones | 0.5–1.0 μM | Tubulin polymerization |
| Spiro[indole-pyrrolidine] | 0.03 mmol/L (S. aureus) | Cell wall synthesis |
Future Research Directions
-
Synthetic Chemistry: Developing enantioselective routes to access chiral indolinones for targeted therapies.
-
Biological Screening: Expanding assays to include kinase profiling and in vivo tumor models.
-
Computational Modeling: Using DFT and molecular docking to predict binding affinities for FGFR3 and other targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume